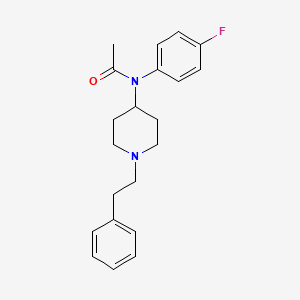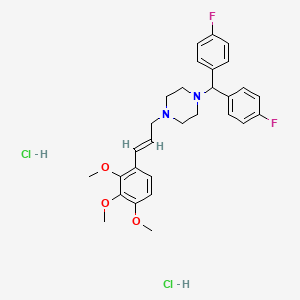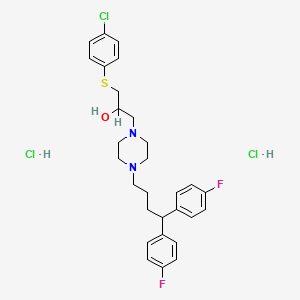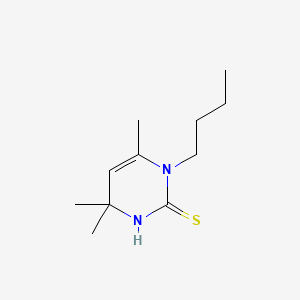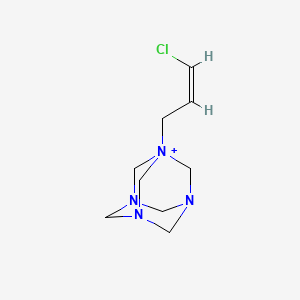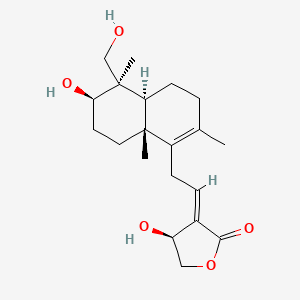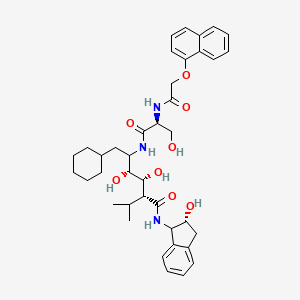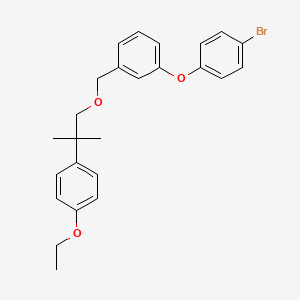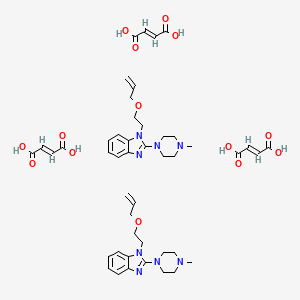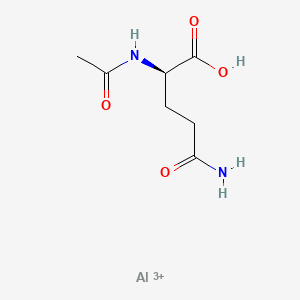
Aluminum N-acetyl-L-glutamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El acetato de aluminio de N-acetil-L-glutamina, también conocido como aceglutamida de aluminio, es un compuesto que combina las propiedades del aluminio y la N-acetil-L-glutamina. Es una forma acetilada del aminoácido L-glutamina, que es un precursor del glutamato en el cuerpo y el cerebro. Este compuesto es conocido por sus propiedades neuroprotectoras, nootrópicas y antiulcerosas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la N-acetil-L-glutamina normalmente implica la acetilación de la L-glutamina. Un método común implica disolver L-glutamina en agua, agregar un catalizador y luego agregar lentamente anhídrido acético y una solución de hidróxido de sodio. El pH se ajusta a entre 7 y 12, y la reacción se lleva a cabo a temperaturas entre 5 y 80 °C durante 1 a 3 horas. Después de la acetilación completa, el pH se ajusta a entre 0,5 y 3,0 usando ácido clorhídrico, seguido de cristalización y secado para obtener el producto final .
Métodos de producción industrial
En entornos industriales, la producción de N-acetil-L-glutamina implica pasos similares pero a mayor escala. El proceso incluye disolver L-glutamina en agua, agregar anhídrido acético y controlar el pH y la temperatura para optimizar el rendimiento. El producto luego se purifica mediante cristalización y secado .
Análisis De Reacciones Químicas
Tipos de reacciones
El acetato de aluminio de N-acetil-L-glutamina experimenta varias reacciones químicas, incluyendo:
Oxidación: Esta reacción implica la pérdida de electrones y puede conducir a la formación de diferentes estados de oxidación del aluminio.
Reducción: Esta reacción implica la ganancia de electrones, lo que puede reducir los iones de aluminio a su estado metálico.
Sustitución: En esta reacción, un grupo funcional en la molécula es reemplazado por otro. Por ejemplo, el grupo acetilo puede ser sustituido bajo condiciones específicas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios ácidos y bases para reacciones de sustitución. Las condiciones varían dependiendo de la reacción deseada, pero normalmente implican temperaturas y niveles de pH controlados .
Principales productos
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas de la reacción. Por ejemplo, la oxidación puede producir óxido de aluminio, mientras que la reducción puede producir aluminio metálico. Las reacciones de sustitución pueden resultar en varios derivados de la N-acetil-L-glutamina .
Aplicaciones Científicas De Investigación
El acetato de aluminio de N-acetil-L-glutamina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como reactivo en varias reacciones químicas y como precursor para sintetizar otros compuestos.
Biología: El compuesto se estudia por su papel en el metabolismo celular y sus efectos sobre el crecimiento y la diferenciación celular.
Medicina: Tiene propiedades neuroprotectoras y antiinflamatorias, lo que lo hace útil para tratar trastornos neurológicos y afecciones relacionadas con la inflamación. .
Mecanismo De Acción
El mecanismo de acción del acetato de aluminio de N-acetil-L-glutamina implica varios objetivos y vías moleculares:
Neuroprotección: El compuesto ejerce sus efectos neuroprotectores al mejorar la supervivencia de las motoneuronas y la remielinización axonal.
Señalización celular: El compuesto regula la expresión de genes relacionados con el metabolismo, la transducción de señales y la defensa celular, y activa vías de señalización intracelular
Comparación Con Compuestos Similares
Compuestos similares
- Ácido N-acetilaspártico
- Ácido N-acetilglutámico
- Citrulina
- Pivagabina
Singularidad
En comparación con compuestos similares, el acetato de aluminio de N-acetil-L-glutamina destaca por sus propiedades combinadas de aluminio y N-acetil-L-glutamina. Esta combinación mejora su estabilidad y potencia como agente neuroprotector y nootrópico. Además, su capacidad para actuar como fuente estable de glutamina en líquidos lo hace valioso para prevenir la desnutrición proteico-energética .
Propiedades
Número CAS |
42365-33-3 |
|---|---|
Fórmula molecular |
C7H12AlN2O4+3 |
Peso molecular |
215.16 g/mol |
Nombre IUPAC |
aluminum;(2R)-2-acetamido-5-amino-5-oxopentanoic acid |
InChI |
InChI=1S/C7H12N2O4.Al/c1-4(10)9-5(7(12)13)2-3-6(8)11;/h5H,2-3H2,1H3,(H2,8,11)(H,9,10)(H,12,13);/q;+3/t5-;/m1./s1 |
Clave InChI |
VAYMRGDBPHCZCI-NUBCRITNSA-N |
SMILES isomérico |
CC(=O)N[C@H](CCC(=O)N)C(=O)O.[Al+3] |
SMILES canónico |
CC(=O)NC(CCC(=O)N)C(=O)O.[Al+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




